molecular formula C10H17ClF3N3 B12228378 isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine

isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12228378
M. Wt: 271.71 g/mol
InChI Key: PPAPRRKHBQHSBF-UHFFFAOYSA-N
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Description

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One practical method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The regioisomeric mixture of target pyrazoles can be separated based on boiling point pressure diagram analysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the separation and purification processes would need to be efficient to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can be substituted with different groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring provides a stable scaffold for these interactions, while the isobutylamine moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole ring provides a versatile platform for further modifications. The isobutylamine moiety adds to its potential as a bioactive compound.

Properties

Molecular Formula

C10H17ClF3N3

Molecular Weight

271.71 g/mol

IUPAC Name

2-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C10H16F3N3.ClH/c1-7(2)5-14-6-8-4-9(10(11,12)13)15-16(8)3;/h4,7,14H,5-6H2,1-3H3;1H

InChI Key

PPAPRRKHBQHSBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=NN1C)C(F)(F)F.Cl

Origin of Product

United States

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